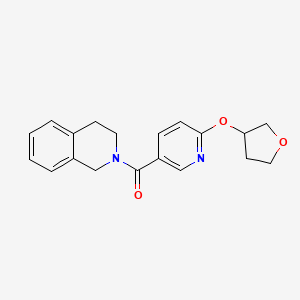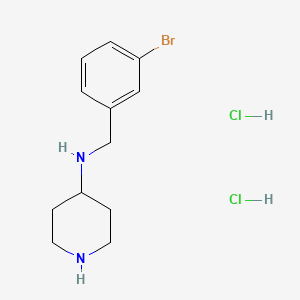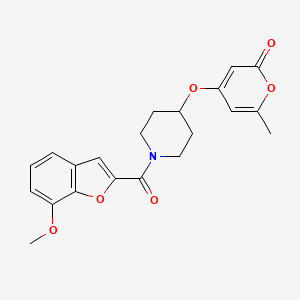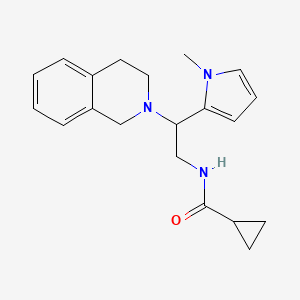
(3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound combines elements from isoquinolines, pyridines, and tetrahydrofuran, providing a unique framework for chemical interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone typically involves a multi-step process:
Initial Synthesis: : Begin with the preparation of 3,4-dihydroisoquinoline through Pictet-Spengler condensation.
Formation of the Pyridine Ring: : Utilize a reaction between the prepared 3,4-dihydroisoquinoline and a suitable pyridine derivative under controlled conditions.
Introduction of the Tetrahydrofuran Group: : Perform an etherification reaction to attach the tetrahydrofuran group to the pyridine ring.
Reaction conditions often include the use of catalysts, solvents like toluene, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial-scale production mirrors laboratory methods but emphasizes efficiency and scalability. Common techniques include flow chemistry for continuous synthesis and large-scale reactors for optimal mixing and heat management.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone undergoes various chemical reactions:
Oxidation: : Can be oxidized at specific sites to form more reactive intermediates.
Reduction: : Can be reduced to manipulate the functional groups present in the compound.
Substitution: : Aromatic substitution reactions can modify the pyridine and isoquinoline rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, nitro groups under appropriate conditions.
Major Products
The reactions yield various derivatives, such as hydroxylated or alkylated products, depending on the reagents and conditions.
Wissenschaftliche Forschungsanwendungen
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone has broad applications:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Potential use in studying enzyme interactions due to its structural complexity.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: : Used in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism involves interaction with various molecular targets:
Molecular Targets: : Enzymes, receptors, and ion channels.
Pathways Involved: : Can modulate biochemical pathways by binding to specific sites, altering protein function, or influencing cellular signaling.
Vergleich Mit ähnlichen Verbindungen
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone stands out due to its unique structural elements that combine isoquinoline and pyridine functionalities with tetrahydrofuran. Similar compounds include:
Isoquinoline Derivatives: : Known for their pharmacological properties.
Pyridine Ethers: : Noted for their chemical reactivity.
Tetrahydrofuran-linked Compounds: : Valued for their stability and versatility.
Conclusion
This compound is a compound of significant interest across various scientific domains. Its unique structure and versatile reactivity make it a valuable tool in research and industry. By understanding its synthesis, reactions, and applications, scientists can leverage its potential to advance multiple fields.
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-19(21-9-7-14-3-1-2-4-16(14)12-21)15-5-6-18(20-11-15)24-17-8-10-23-13-17/h1-6,11,17H,7-10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQICKERRFWGIIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate](/img/structure/B2378254.png)

![ethyl 4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2378258.png)
![N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2378259.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2378260.png)
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate](/img/structure/B2378261.png)
![N1-(3-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2378264.png)
![N-(2,4-difluorophenyl)-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2378265.png)

![1-[2-Chloro-4-(trifluoromethyl)pyridine-3-carbonyl]-4-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B2378268.png)
![N-(4-acetylphenyl)-2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2378270.png)
![4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile](/img/structure/B2378272.png)

![5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2378275.png)
